4-Propylbiphenyl
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Overview
Description
4-Propylbiphenyl is an organic compound with the chemical formula C15H18 . In its structure, a propyl group is attached to the 4-position carbon atom of the biphenyl molecule . It is a colorless liquid with a benzene-like aroma .
Synthesis Analysis
In terms of preparation, 4-Propylbiphenyl can be obtained by reacting biphenyl with propylbromide . The detailed synthesis method involves the choice of reaction conditions, catalysts, and solvents, and needs to be carried out under the conditions of organic synthesis in the laboratory .Molecular Structure Analysis
The molecular formula of 4-Propylbiphenyl is C15H16 . Its average mass is 196.288 Da and its monoisotopic mass is 196.125198 Da .Physical And Chemical Properties Analysis
4-Propylbiphenyl has a density of 1.0±0.1 g/cm3, a boiling point of 304.4±12.0 °C at 760 mmHg, and a flash point of 141.4±10.3 °C . It also has good solubility and can be dissolved in common organic solvents, such as ethanol, acetone, and dichloromethane .Scientific Research Applications
Ecotoxicological Evaluation
Studies on biphenyl derivatives, such as 4-aminobiphenyl, have focused on their ecotoxicological impact. For example, the toxic effects of 4-aminobiphenyl were investigated using a test battery of ecotoxicological model systems. These included the immobilization of Daphnia magna, development of zebrafish embryos, and inhibition of mammalian cell proliferation. The study found 4-aminobiphenyl to be toxic to both aquatic organisms and mammalian cells, highlighting the need for a comprehensive test battery to assess the environmental impact of such compounds (Jiangning et al., 2004).
Electrolyte Additives for Lithium Cells
Research on the influence of electrolyte additives on the safety and cycle life of rechargeable lithium cells has included biphenyl compounds. For instance, biphenyl is known as an overcharge protection additive. A study aimed to find additives with higher oxidation potential and longer charge–discharge cycle life than biphenyl, examining the effectiveness of various organic aromatic compounds, including biphenyl derivatives, in enhancing the safety and efficiency of lithium batteries (Tobishima et al., 2003).
Propolis and DNA Damage
A study explored the use of propolis in alleviating oxidative DNA damage induced by 4-aminobiphenyl in human liver cells. This research indicated that propolis could significantly reduce oxidative damage to DNA, emphasizing the antioxidant properties of propolis and its potential for protecting against environmental carcinogens (Wahyuni et al., 2021).
Liquid Crystal Research
The study of liquid crystals has included compounds like 4-propyl-4′-thiocyanato-1,1′-biphenyl (3TCB), revealing rich polymorphism and thermal behavior that contribute to our understanding of liquid crystal phases and their applications in displays and other technologies (Pel̷ka et al., 2008).
Designing Safer Compounds
Efforts to design safer anilines, including 4-aminobiphenyls, have employed quantum mechanical calculations to synthesize nonmutagenic compounds. This approach demonstrates the potential for using computational methods to design safer chemicals with reduced environmental and health risks (Birch et al., 2012).
Safety And Hazards
properties
IUPAC Name |
1-phenyl-4-propylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16/c1-2-6-13-9-11-15(12-10-13)14-7-4-3-5-8-14/h3-5,7-12H,2,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAYIXKXYHOLMRC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10908109 |
Source
|
Record name | 4-Propyl-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10908109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Propylbiphenyl | |
CAS RN |
10289-45-9 |
Source
|
Record name | 4-Propyl-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10908109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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